molecular formula C10H24O4P2S3 B13745789 1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane CAS No. 20395-17-9

1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane

Cat. No.: B13745789
CAS No.: 20395-17-9
M. Wt: 366.4 g/mol
InChI Key: FHSNIKKZEFCKFD-UHFFFAOYSA-N
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Description

This compound features a complex structure combining phosphoryl and sulfanylmethyl groups. The central backbone includes ethoxy(ethyl)phosphoryl moieties interconnected via three sulfanylmethyl (-S-CH2-) linkages. Its multi-thioether and phosphoryl functionalities enable participation in redox reactions, ligand-metal coordination, and nucleophilic substitution processes .

Properties

CAS No.

20395-17-9

Molecular Formula

C10H24O4P2S3

Molecular Weight

366.4 g/mol

IUPAC Name

1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane

InChI

InChI=1S/C10H24O4P2S3/c1-5-13-15(11,7-3)18-9-17-10-19-16(12,8-4)14-6-2/h5-10H2,1-4H3

InChI Key

FHSNIKKZEFCKFD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)SCSCSP(=O)(CC)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane involves several steps. The primary synthetic route includes the reaction of ethyl phosphonodithioate with thiodimethylene . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with additional steps to purify and isolate the compound .

Chemical Reactions Analysis

1-[[Ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines .

Scientific Research Applications

1-[[Ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane involves its interaction with specific molecular targets. The phosphoryl and sulfanyl groups play a crucial role in binding to enzymes and other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues

Compound Name Structure Key Features Differences from Target Compound
O,S-Diethyl ethylthiophosphinate Ethyl groups on phosphoryl with one ethylthio (-S-CH2CH3) substituent Simpler thiophosphoryl structure; used as a solvent or intermediate in organophosphorus synthesis Lacks sulfanylmethyl chain extensions; reduced sulfur content limits chelation capacity
1-[(Amylthio)-ethoxy-phosphoryl]oxyethane Ethoxy phosphoryl group linked to an amylthio (-S-C5H11) chain Longer alkyl chain enhances lipophilicity; single thioether group Absence of multiple sulfanylmethyl linkages reduces structural complexity and reactivity
1-Chloro-2-(ethylsulfinyl)ethane Ethylsulfinyl (-S(O)-CH2CH3) and chloro substituents Intermediate oxidation state (sulfoxide); participates in redox reactions No phosphoryl groups; limited functional versatility
2-(Phenylsulfanyl)ethane-1-sulfonyl chloride Combines phenylsulfanyl (-S-C6H5) and sulfonyl chloride (-SO2Cl) High electrophilicity due to sulfonyl chloride; used in sulfonamide synthesis Lacks phosphoryl groups; different sulfur oxidation state (sulfonyl vs. thioether)

Functional and Reactivity Comparisons

  • Sulfur Content and Reactivity :
    The target compound’s three sulfanylmethyl groups enhance nucleophilicity and metal-binding capacity compared to analogs like O,S-Diethyl ethylthiophosphinate (one sulfur) or 1-Chloro-2-(ethylsulfinyl)ethane (one sulfinyl group). This enables applications in catalysis or as a ligand in coordination chemistry .
  • Phosphoryl Group Influence: The ethoxy(ethyl)phosphoryl groups increase polarity and hydrolytic stability relative to purely sulfur-based compounds (e.g., ethyl butyl sulfide). However, they may reduce volatility compared to non-phosphorylated analogs .
  • Biological Activity : While sulfides and sulfoxides (e.g., 1-Chloro-2-(ethylsulfinyl)ethane) exhibit antimicrobial properties, the target compound’s phosphoryl-thioether hybrid structure may interact uniquely with enzymes or receptors, though specific studies are lacking .

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